molecular formula C25H19BO3 B12844301 (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid

(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid

Cat. No.: B12844301
M. Wt: 378.2 g/mol
InChI Key: MNMXONRIDHXGMK-UHFFFAOYSA-N
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Description

(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid: is an organic compound with the molecular formula C25H19BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-xanthen-9-ol with phenylboronic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under inert conditions to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding boronic ester or alcohol.

    Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][3].

Common Reagents and Conditions:

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Boronic esters, alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Materials Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.

    Electronics: Used in the development of organic electronic devices[][9].

Mechanism of Action

The mechanism of action of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

  • (9-Phenyl-9H-carbazol-3-yl)boronic acid
  • (9-Phenyl-9H-xanthen-9-yl)boronic acid
  • (9-Phenyl-9H-fluoren-9-yl)boronic acid

Comparison:

  • (9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar in structure but contains a carbazole moiety instead of a xanthene moiety. It is used in similar applications but may exhibit different reactivity and stability .
  • (9-Phenyl-9H-xanthen-9-yl)boronic acid: Very similar in structure but lacks the phenyl group on the boronic acid. It may have different solubility and reactivity properties.
  • (9-Phenyl-9H-fluoren-9-yl)boronic acid: Contains a fluorene moiety, which can affect its electronic properties and reactivity compared to the xanthene derivative.

Conclusion

(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and diagnostic tools.

Properties

Molecular Formula

C25H19BO3

Molecular Weight

378.2 g/mol

IUPAC Name

[3-(9-phenylxanthen-9-yl)phenyl]boronic acid

InChI

InChI=1S/C25H19BO3/c27-26(28)20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)29-24-16-7-5-14-22(24)25/h1-17,27-28H

InChI Key

MNMXONRIDHXGMK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)(O)O

Origin of Product

United States

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